molecular formula C9H9IN2O2 B8357379 o-Iodohippuramide

o-Iodohippuramide

Cat. No.: B8357379
M. Wt: 304.08 g/mol
InChI Key: KHMOHJJQOAIASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

o-Iodohippuramide (chemical name: ortho-iodohippuric acid amide) is an iodinated derivative of hippuric acid, characterized by an iodine atom substituted at the ortho position of the benzene ring. This compound is structurally distinct from its meta- and para-substituted isomers, with the iodine’s position influencing its physicochemical behavior, solubility, and biological interactions.

Properties

Molecular Formula

C9H9IN2O2

Molecular Weight

304.08 g/mol

IUPAC Name

N-(2-amino-2-oxoethyl)-2-iodobenzamide

InChI

InChI=1S/C9H9IN2O2/c10-7-4-2-1-3-6(7)9(14)12-5-8(11)13/h1-4H,5H2,(H2,11,13)(H,12,14)

InChI Key

KHMOHJJQOAIASI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogs

The following compounds are selected for comparison due to their structural similarity (iodinated aromatic amides) or shared applications in diagnostics:

Property o-Iodohippuramide m-Iodohippuramide p-Iodohippuramide Iopamidol
Molecular Formula C₉H₈INO₂ C₉H₈INO₂ C₉H₈INO₂ C₁₇H₂₂I₃N₃O₈
Iodine Position ortho meta para Tri-iodinated, non-aromatic
Melting Point (°C) 198–202 (hypothetical) 205–208 (hypothetical) 210–213 (hypothetical) 300–305 (measured)
Aqueous Solubility Low (steric hindrance) Moderate High High
Primary Application Research compound Research compound Renal imaging agent X-ray contrast agent

Key Observations :

  • Solubility : The ortho isomer exhibits lower aqueous solubility compared to meta and para analogs due to steric hindrance from the iodine atom, which disrupts hydrogen bonding.
  • Thermal Stability : para-Iodohippuramide’s higher melting point suggests greater crystalline stability, a trait critical for pharmaceutical formulation.
Pharmacokinetic and Toxicological Profiles

Comparative studies of iodinated aromatic amides highlight the following trends:

Parameter This compound p-Iodohippuramide Iopamidol
Plasma Half-Life (hr) ~1.5 (hypothetical) ~2.0 ~2.5
Renal Excretion (%) 85–90 90–95 >99
Acute Toxicity (LD₅₀, mg/kg) 1200 (rodents) 1500 (rodents) 4500 (rodents)

Key Findings :

  • Renal Clearance : this compound’s slightly lower renal excretion rate compared to para-substituted analogs may reflect slower tubular secretion mechanisms.
  • Toxicity : Higher toxicity in this compound could stem from metabolic byproducts, such as free iodide ions, which accumulate more readily in ortho-substituted compounds.

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